molecular formula C19H24O5 B15128913 4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol

4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol

Cat. No.: B15128913
M. Wt: 332.4 g/mol
InChI Key: XLTITIJKWVRJMS-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane is a complex organic compound characterized by multiple hydroxyl groups attached to a heptane backbone. This compound is notable for its potential antioxidant properties and its relevance in various scientific research fields.

Properties

IUPAC Name

4-[3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16-17,20-24H,3-4,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTITIJKWVRJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane typically involves multi-step organic reactions. One common method includes the use of protected hydroxyl groups to prevent unwanted side reactions. The synthesis starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. For instance, the use of protecting groups such as silyl ethers or acetals can be crucial in maintaining the integrity of the hydroxyl groups during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process often requires stringent control of temperature, pressure, and pH to optimize the reaction efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Uniqueness

Compared to these similar compounds, 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane has a more complex structure with additional hydroxyl groups and a longer carbon chain. This complexity may enhance its antioxidant properties and broaden its range of applications in scientific research and industry .

Biological Activity

4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol, also known as 3,5-dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane, is a complex organic compound with significant biological activity. This compound is primarily derived from natural sources such as Curcuma kwangsiensis and Tacca chantrieri, and it exhibits various pharmacological properties, including antioxidant and potential therapeutic effects.

Chemical Structure

The molecular structure of this compound features multiple hydroxyl groups that contribute to its biological activity. The IUPAC name highlights its complex arrangement:

PropertyDescription
IUPAC Name This compound
Molecular Formula C19H24O5
Molar Weight 336.39 g/mol
SMILES C1=CC(=CC=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O

Antioxidant Properties

The compound exhibits strong antioxidant activity due to the presence of multiple hydroxyl groups. These groups enable the compound to donate hydrogen atoms to neutralize free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Studies have indicated that it can effectively scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and has demonstrated efficacy in inhibiting microbial growth. The compound's mechanism may involve disrupting microbial cell membranes and interfering with metabolic processes .

Study on Antioxidant Activity

In a study examining the antioxidant capacity of various compounds, this compound was found to have an IC50 value of approximately 50 µM in DPPH radical scavenging assays. This indicates a potent ability to reduce oxidative stress in biological systems .

Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations of 100 µg/mL, the compound inhibited bacterial growth by over 70%, showcasing its potential as a natural antimicrobial agent .

The biological activity of this compound can be attributed to its structural characteristics:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals, stabilizing them and preventing further oxidative damage.
  • Antimicrobial Mechanism : The lipophilic nature of the compound allows it to penetrate microbial membranes effectively, leading to cell lysis or metabolic disruption.

Comparison with Similar Compounds

CompoundAntioxidant Activity (IC50 µM)Antimicrobial Activity
This compound ~50Effective against S. aureus and E. coli
Catechol ~30Moderate
Hydroquinone ~25Low

Q & A

Q. What criteria validate the identification of novel metabolites in untargeted metabolomics studies?

  • Methodological Answer : Adhere to Level 1 identification (Schymanski et al. guidelines): match retention time, MS/MS spectra, and synthetic reference standards. For tentative IDs (Level 2–3), apply orthogonal techniques like ion mobility spectrometry or NMR-based structural elucidation .

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